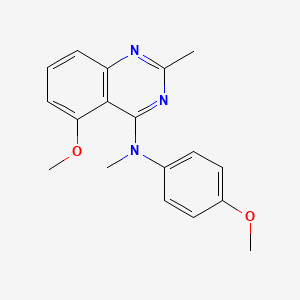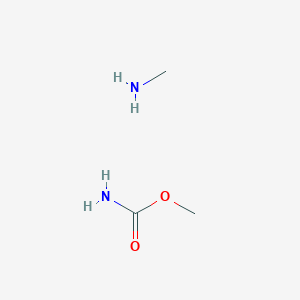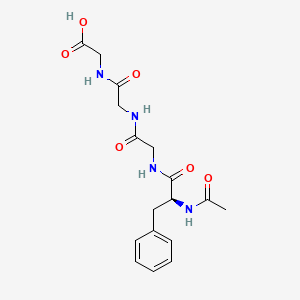
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups and a dimethyl substitution, which may influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzamide and 4-methoxybenzaldehyde, the reaction proceeds through a series of steps including condensation, cyclization, and methylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Quinazolinamine, 5-methoxy-N-(3-methoxyphenyl)-N,2-dimethyl-
- 4-Quinazolinamine, 5-methoxy-N-(4-chlorophenyl)-N,2-dimethyl-
- 4-Quinazolinamine, 5-methoxy-N-(4-fluorophenyl)-N,2-dimethyl-
Uniqueness
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and dimethyl substitution may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propriétés
Numéro CAS |
827031-23-2 |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-15-6-5-7-16(23-4)17(15)18(20-12)21(2)13-8-10-14(22-3)11-9-13/h5-11H,1-4H3 |
Clé InChI |
ILGZWIYSDQMJAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)N(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)










![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
